N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-13-5-4-6-14(9-13)23-19(16-11-26-12-17(16)22-23)21-18(24)10-25-15-7-2-1-3-8-15/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSOMZMWMRYTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in cellular processes.
Mode of Action
For instance, pyraclostrobin, a compound with a similar structure, inhibits the mitochondrial respiration of fungi.
Biochemical Pathways
Compounds with similar structures have been found to interfere with the electron transfer between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi.
Result of Action
Similar compounds have been found to have antimicrobial activity.
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 438.9 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its biological activity.
Synthesis
The synthesis of thieno[3,4-c]pyrazole derivatives typically involves multi-step organic reactions. The process for this specific compound may include:
- Formation of the Thieno[3,4-c]Pyrazole Core : Utilizing various reagents to construct the thieno ring.
- Substitution Reactions : Introducing the chlorophenyl and phenoxyacetamide groups through electrophilic aromatic substitution or nucleophilic attack mechanisms.
Anticancer Activity
Recent studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | |
| PC3 (Prostate Cancer) | 12.8 | |
| HepG2 (Liver Cancer) | 18.0 |
The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antioxidant Activity
Research has indicated that thieno[3,4-c]pyrazole compounds can act as antioxidants. A study assessed the effects of these compounds on erythrocyte alterations under oxidative stress conditions induced by 4-nonylphenol:
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| With Thieno Compound | 12 ± 1.03 |
This demonstrates that the compound mitigates oxidative damage in erythrocytes, suggesting potential applications in treating oxidative stress-related disorders .
Anti-inflammatory Activity
Thieno[3,4-c]pyrazoles have also been reported to possess anti-inflammatory properties. They inhibit phosphodiesterase enzymes (PDE), which play a crucial role in inflammatory responses:
- PDE Inhibition : Selective inhibition of PDE7 has been linked to reduced inflammation in models of allergic responses and autoimmune diseases .
Case Studies
Several case studies highlight the therapeutic potential of thieno[3,4-c]pyrazole derivatives:
- Study on Anticancer Efficacy : A series of thienopyrazole compounds were evaluated for their anticancer activity against multiple cell lines. The most potent derivatives showed IC50 values below 20 µM across different cancer types.
- Antioxidant Assessment : In experiments with Nile fish (Clarias gariepinus), thienopyrazole compounds significantly reduced erythrocyte malformations caused by toxic substances, indicating their protective role against oxidative damage .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : Chlorine atoms enhance lipophilicity and binding affinity, but dichloro-substituted analogues () may incur higher toxicity risks. Fluorine () improves metabolic stability but reduces polarity.
- Core Heterocycles: Thienopyrazole offers a balance of rigidity and electronic diversity compared to quinoxaline or thiazole. Its fused sulfur ring may improve membrane permeability.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , though yields and purification steps require further investigation.
- Crystallographic Insights : Software like SHELXL and WinGX () are critical for analyzing hydrogen-bonding patterns and molecular conformations, though the target compound’s specific data remain unreported .
Q & A
Q. What are the key synthetic methodologies for synthesizing N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide?
The synthesis typically involves multi-step protocols:
- Core Formation : Cyclization of precursors (e.g., thieno[3,4-c]pyrazole derivatives) using reagents like thiosemicarbazide or halogenated aryl compounds .
- Functionalization : Introduction of substituents (e.g., 3-chlorophenyl, phenoxyacetamide) via substitution or coupling reactions under controlled temperatures (60–120°C) and solvents (DMF, dichloromethane) .
- Purification : Recrystallization or column chromatography to achieve >95% purity, verified by HPLC .
Critical Parameters : Reaction time, solvent polarity, and catalyst selection (e.g., base catalysts like K₂CO₃) significantly impact yield (typically 50–70%) .
Q. How is the molecular structure of this compound validated in academic research?
Structural confirmation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between thienopyrazole and phenyl rings .
Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?
- In Vitro Assays :
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates .
- Cytotoxicity screening via MTT assays in cancer cell lines (e.g., IC₅₀ values) .
- In Silico Tools : Molecular docking (AutoDock Vina) to predict binding affinities with targets like COX-2 or EGFR .
Note : Dose-response curves and replicate experiments (n ≥ 3) are critical for reliability .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- DoE (Design of Experiments) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent ratio, and catalyst loading .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% compared to conventional heating .
- By-Product Analysis : LC-MS or TLC monitoring to identify intermediates (e.g., uncyclized precursors) and adjust stoichiometry .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .
- Orthogonal Validation : Replicate key findings with alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. fluoro analogs) to isolate activity drivers .
Q. What crystallographic techniques elucidate the compound’s interaction with biological targets?
- Co-Crystallization : Soak crystals of target proteins (e.g., kinases) with the compound and solve structures via X-ray diffraction (resolution ≤2.0 Å) .
- Electron Density Maps : Identify hydrogen bonds (e.g., between acetamide carbonyl and active-site residues) and hydrophobic pockets .
Limitation : Requires high-purity protein and compound (>99%) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions .
- MD Simulations : GROMACS or AMBER to model binding stability over 100+ ns trajectories .
Validation : Compare computational results with in vitro permeability assays (e.g., Caco-2 monolayer) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Forced Degradation Studies :
- Acid/Base Hydrolysis (pH 1–13): Monitor degradation via HPLC at 40–60°C over 48h .
- Thermal Stress: Heat at 80°C for 24h to identify decomposition products (e.g., dechlorinated derivatives) .
Implications : Stability data guide storage conditions (e.g., −20°C in dark) and formulation strategies .
Q. What comparative strategies assess its efficacy against structurally similar analogs?
- SAR Table : Tabulate IC₅₀, logP, and hydrogen-bond donors for analogs (e.g., 3-chloro vs. 4-fluoro phenyl derivatives) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies to rank analogs computationally .
Case Study : Substituting phenoxy with p-tolyloxy increased potency by 3-fold in kinase inhibition .
Q. Which advanced spectroscopic techniques resolve ambiguities in functional group assignments?
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish overlapping signals .
- IR Microspectroscopy : Map carbonyl stretches (1680–1700 cm⁻¹) in solid-state samples .
- Dynamic NMR : Study conformational exchange in solution (e.g., ring-flipping) at variable temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
